
Gigantol
Overview
Description
Gigantol is a naturally occurring bibenzyl compound, specifically a 1,2-diphenylethane derivative, found in various species of the orchid genus Dendrobium . It has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gigantol can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from Dendrobium officinale using ultrasonic-assisted extraction with methanol as the solvent . The optimal conditions for extraction include a methanol concentration of 92.98%, an extraction temperature of 41.41°C, and a solid-liquid ratio of 27.2 mL/g .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Dendrobium species. The process includes drying and grinding the plant material, followed by ultrasonic-assisted extraction. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Gigantol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Anti-Inflammatory Properties
Gigantol has demonstrated promising anti-inflammatory effects in pre-clinical studies. Research indicates that it effectively reduces levels of pro-inflammatory markers and arachidonic acid metabolites through various pathways, including NF-κB, AKT, PI3K, and JNK/cPLA2/12-LOX. A systematic review highlighted its potential as a therapeutic agent for inflammation treatment, with a favorable ADMET profile supporting its development as a drug candidate .
Key Findings:
- Inhibits pro-inflammatory pathways.
- Reduces inflammatory markers.
- Shows compatibility with pharmacokinetic and toxicity profiles.
Anticancer Activity
This compound has been identified as a novel inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and migration. Studies have shown that this compound reduces the viability of various cancer cell lines, including breast cancer (MDA-MB-231 and MDA-MB-468) and liver cancer (HepG2), by inhibiting key signaling proteins involved in tumor growth .
Mechanism of Action:
- Decreases phosphorylated LRP6 and cytosolic β-catenin levels.
- Suppresses expression of Wnt target genes such as Axin2 and Survivin.
- Induces apoptosis in cancer cells.
Cholesterol Metabolism Improvement
Recent findings suggest that this compound enhances cholesterol and steroid biosynthesis within testicular Leydig cells. This effect is attributed to increased expression of genes involved in cholesterol metabolism, indicating its potential role in addressing metabolic disorders .
Study Insights:
- Increases STAR mRNA expression and protein levels.
- Modulates cholesterol synthesis pathways.
Antioxidative Effects
This compound exhibits significant antioxidative properties, which are essential for combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further exploration in antioxidant therapies .
Pharmacological Potential in Various Fields
This compound's broad pharmacological actions extend beyond anti-inflammatory and anticancer properties. It has been studied for its analgesic, antispasmodic, anti-platelet aggregative activities, and potential applications in treating diabetic complications such as cataracts .
Data Summary Table
Case Studies
-
Case Study on Anti-Cancer Efficacy :
A study investigating the effects of this compound on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability and migratory capacity. The findings suggest that targeting the Wnt/β-catenin pathway may be a viable strategy for breast cancer therapy . -
Case Study on Cholesterol Regulation :
Research involving testicular Leydig cells showed that this compound treatment led to significant changes in gene expression related to cholesterol metabolism, indicating its potential use in managing metabolic disorders .
Mechanism of Action
Gigantol exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Gigantol is unique among bibenzyl compounds due to its diverse biological activities and specific molecular targets. Similar compounds include:
Dendrobium aphyllum: Another bibenzyl compound with cytotoxic activity against cancer cell lines.
Dendrobium draconis: Exhibits similar anticancer properties by inhibiting cancer cell migration.
Dendrobium aurantiacum: Known for its bioactive properties, including anti-inflammatory and anticancer activities.
This compound stands out due to its ability to target multiple pathways and its potential therapeutic applications in various diseases.
Biological Activity
Gigantol, a bibenzyl compound predominantly isolated from the orchid species Dendrobium draconis, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is classified as a bibenzyl compound, characterized by its unique chemical structure that contributes to its biological properties.
- Source : It is primarily derived from the Dendrobium genus, which is known for its medicinal properties in traditional medicine.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : this compound has been shown to inhibit reactive oxygen species (ROS) production and lipid peroxidation, thus protecting cells from oxidative stress. Studies indicate that it regulates the oxidized/reduced glutathione ratio in cells exposed to high glucose conditions .
- Anticancer Properties : Research demonstrates that this compound effectively suppresses cancer stem cell-like phenotypes in lung cancer cells. It reduces anchorage-independent growth and tumor spheroid formation while downregulating markers associated with cancer stem cells, such as CD133 and ALDH1A1 .
- Induction of Apoptosis : In non-small cell lung cancer (NSCLC) models, this compound has been shown to induce apoptosis by modulating key signaling pathways. It decreases the expression of Ki-67 and Bcl-2 while increasing Bax expression, leading to enhanced apoptotic activity .
- Cholesterol Metabolism : Recent studies suggest that this compound enhances cholesterol metabolism by increasing the expression of genes involved in steroid metabolic processes .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Oxidative Stress Modulation : this compound mitigates oxidative stress by enhancing antioxidant defenses within cells, thereby reducing cellular damage induced by high glucose levels .
- Wnt/β-Catenin Signaling Pathway : In various cancer models, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer cells. This modulation leads to reduced cell viability and increased apoptosis .
- Regulation of DEK Oncogene : this compound influences the expression of the DEK oncogene in NSCLC cells, where its downregulation enhances the anticancer effects of this compound by promoting apoptosis and inhibiting cell proliferation .
Case Study 1: Anticancer Efficacy in Lung Cancer
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with 50 µM and 100 µM concentrations significantly inhibited cell proliferation and induced apoptosis compared to control groups. The study highlighted that DEK knockdown further enhanced these effects, suggesting a potential therapeutic role for this compound in lung cancer treatment .
Case Study 2: Neuroprotective Effects
This compound's neuroprotective properties were assessed in models simulating oxidative stress conditions similar to those found in neurodegenerative diseases. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress, indicating its potential application in treating conditions like Alzheimer's disease .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard experimental models and concentrations used to study Gigantol’s anticancer effects in vitro?
- Methodology :
- Cell lines: Lung cancer (A549, H460), liver cancer (HepG2), and Leydig cells (MA-10) are commonly used .
- Concentration ranges: 5–20 µM for viability assays, with IC50 values typically between 10–15 µM after 24–48 h treatment .
- Controls: Vehicle-treated (e.g., DMSO) and positive controls (e.g., cisplatin) are essential for validating dose-dependent responses .
Q. How is this compound’s mechanism of action typically validated in cancer studies?
- Approaches :
- Proteomics and bioinformatics : MaxQuant/Andromeda for protein quantification, STRING for protein interaction networks, and Enrichr for pathway analysis .
- Western blot : Key for confirming protein expression changes (e.g., MYC degradation, PARP upregulation) .
- Functional assays : Anchorage-independent growth suppression, tumor spheroid formation inhibition, and apoptosis assays (Annexin V/PI staining) .
Q. What are the critical parameters for ensuring reproducibility in this compound experiments?
- Key factors :
- Cell line authentication (STR profiling) and mycoplasma testing.
- Standardized this compound preparation (purity >95%, dissolved in DMSO or ethanol) .
- Consistent treatment durations (e.g., 24 h for proteomics, 48 h for viability assays) .
Advanced Research Questions
Q. How do conflicting results on this compound’s effects across cancer types (e.g., lung vs. liver) inform pathway prioritization?
- Analysis framework :
- Compare transcriptomic (RNA-Seq) and proteomic datasets to identify tissue-specific targets (e.g., MYC in lung cancer vs. PI3K/Akt in liver cancer) .
- Use pathway enrichment tools (Panther, DAVID) to highlight conserved vs. divergent mechanisms .
- Validate findings with siRNA knockdown (e.g., DEK in NSCLC) to confirm pathway relevance .
Q. What experimental designs address this compound’s dual role in apoptosis and cholesterol metabolism?
- Integrated approaches :
- Multi-omics : Pair RNA-Seq (e.g., MA-10 Leydig cell cholesterol pathways) with metabolomics (LC-MS) to map metabolic shifts .
- Time-course experiments : Assess temporal changes (e.g., early MYC degradation vs. late PARP activation) .
- Co-treatment studies : Combine this compound with pathway inhibitors (e.g., LY294002 for PI3K) to dissect signaling crosstalk .
Q. How can researchers resolve contradictions in this compound’s reported IC50 values across studies?
- Troubleshooting strategies :
- Standardize assay conditions (e.g., CellTiter-Glo vs. MTT for viability) .
- Account for cell line heterogeneity (e.g., A549 vs. H460 NSCLC subtypes) .
- Validate with orthogonal methods (e.g., clonogenic assays alongside ATP-based viability tests) .
Q. What are the best practices for translating this compound’s in vitro findings to in vivo models?
- Preclinical considerations :
- Pharmacokinetics: Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations.
- Xenograft models: Use immunodeficient mice implanted with this compound-sensitive cell lines (e.g., H460) and monitor tumor volume/weight .
- Toxicity profiling: Evaluate liver/kidney function markers (ALT, creatinine) in treated animals .
Q. Methodological Resources
- Proteomics : MaxQuant/Andromeda workflows for this compound-treated samples .
- Pathway analysis : Enrichr and Cytoscape for network visualization .
- Data validation : siRNA knockdown and pharmacological inhibitors (e.g., MG132 for proteasomal degradation assays) .
Properties
IUPAC Name |
5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKZPQOVUDXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218112 | |
Record name | Gigantol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-30-4 | |
Record name | 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67884-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gigantol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gigantol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.